3-BUTANOYL-1-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Overview
Description
3-BUTANOYL-1-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butanoyl group, an isopropylphenyl group, and a benzotriazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTANOYL-1-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves multiple steps. One common method includes the reaction of 4-isopropylphenylamine with 2-chloro-6-methyl-1,2,3-benzotriazole in the presence of a base to form an intermediate. This intermediate is then reacted with butanoyl chloride and thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-BUTANOYL-1-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-BUTANOYL-1-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-BUTANOYL-1-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
1-BUTYL-3-(4-ISOPROPYLPHENYL)-2-THIOUREA: Similar in structure but lacks the benzotriazole group.
1-(4-ISOPROPYLPHENYL)-3-OCTADECYLUREA: Contains a long alkyl chain instead of the butanoyl group.
1-(4-CHLOROPHENYL)-3-PHENYL-2-THIOUREA: Substitutes the isopropyl group with a chlorine atom.
Uniqueness
3-BUTANOYL-1-[2-(4-ISOPROPYLPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. The presence of the benzotriazole ring, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]carbamothioyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-5-6-20(27)23-21(28)22-17-12-19-18(11-14(17)4)24-26(25-19)16-9-7-15(8-10-16)13(2)3/h7-13H,5-6H2,1-4H3,(H2,22,23,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAOPWXOTZKXKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.